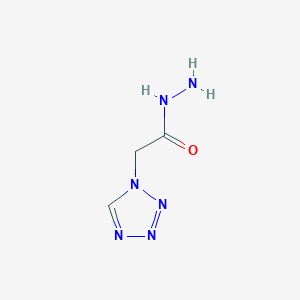

2-(1H-tetrazol-1-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O/c4-6-3(10)1-9-2-5-7-8-9/h2H,1,4H2,(H,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDORFIZIPBBRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286091 | |

| Record name | 1H-Tetrazole-1-acetic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81548-04-1 | |

| Record name | 1H-Tetrazole-1-acetic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81548-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole-1-acetic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Framework and Diversification Potential

The chemical architecture of 2-(1H-tetrazol-1-yl)acetohydrazide is characterized by two key functional groups: a tetrazole ring and an acetohydrazide moiety. This combination imparts the molecule with a distinct reactivity profile and a high potential for the generation of diverse molecular libraries.

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. It is considered a bioisostere of the carboxylic acid group, sharing similar pKa values and the ability to act as a hydrogen bond donor and acceptor. jchemrev.com This mimicry is of particular interest in medicinal chemistry for the design of compounds with improved metabolic stability. The tetrazole ring itself is a stable entity due to its aromaticity and the high nitrogen content contributes to its energetic properties. nih.gov The presence of multiple nitrogen atoms provides several sites for potential interactions, including coordination with metal ions and the formation of hydrogen bonds. nih.gov

The acetohydrazide functional group (-CH2CONHNH2) is a highly reactive synthetic handle. The terminal amino group of the hydrazide is a potent nucleophile, readily participating in condensation reactions with various electrophiles. This allows for the straightforward introduction of a wide array of substituents, leading to the formation of more complex molecular architectures. The carbonyl group of the hydrazide can also be involved in cyclization reactions, providing a pathway to various five- and six-membered heterocyclic systems.

The synthesis of the precursor, 2-(1H-tetrazol-1-yl)acetic acid, is an important first step. It can be prepared from 2-aminoacetic acid, triethoxymethane, and sodium azide (B81097) in acetic acid. Current time information in Bangalore, IN. The subsequent conversion to this compound can be achieved through the reaction of its corresponding ethyl ester, ethyl 2-(1H-tetrazol-1-yl)acetate, with hydrazine (B178648) hydrate (B1144303). crgjournals.com This two-step process provides a reliable route to the title compound, making it an accessible intermediate for further synthetic explorations.

Utility As a Versatile Synthetic Intermediate

Strategies for the Construction of the Tetrazole Ring System

The formation of the tetrazole ring is a critical step in the synthesis of this compound. The most prevalent and versatile method for this transformation is the [3+2] cycloaddition reaction.

[3+2] Cycloaddition Reactions (Nitrile-Azide Pathway)

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source stands as the most proficient route to 5-substituted 1H-tetrazoles. researchgate.netgoogle.com This reaction, first described by Hantzsch and Vagt in 1901, involves the formal addition of an azide (acting as a 1,3-dipole) to the carbon-nitrogen triple bond of a nitrile (the dipolarophile). nih.gov The reaction can be performed with either organic azides or, more commonly for synthetic utility, with azide salts like sodium azide. mdpi.com The use of azide salts broadens the scope of compatible nitriles. mdpi.com

The mechanism of this reaction has been a subject of study, with evidence suggesting different pathways depending on the nature of the azide species. mdpi.com Density functional theory (DFT) calculations have indicated a potential nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. mdpi.com

A general representation of the [3+2] cycloaddition for tetrazole synthesis is shown below:

R-C≡N + N3- → [Intermediate] → 5-substituted-1H-tetrazole

Catalytic Approaches in Tetrazole Formation

To overcome the high activation energy often associated with cycloaddition reactions and to improve reaction rates and yields, various catalytic systems have been developed. google.com These can be broadly categorized into homogeneous and heterogeneous catalysis.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. chemicalbook.comprepchem.com Several solid-supported catalysts have been effectively employed in the synthesis of tetrazoles.

Silica sulfuric acid has been demonstrated as an efficient heterogeneous catalyst for the [3+2] cycloaddition of nitriles and sodium azide, affording 5-substituted 1H-tetrazoles in yields ranging from 72% to 95%. nih.gov Another notable example is the use of ZSM-5, a pentasil aluminosilicate (B74896) zeolite, which catalyzes the three-component coupling of aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide to produce aryl-substituted tetrazoles. nih.gov This method provides a complementary strategy by utilizing readily available aldehydes as starting materials. nih.gov The ZSM-5 catalyst can be recovered and reused multiple times with minimal loss of activity. nih.gov Natural zeolites, such as Natrolite, have also been explored as low-cost, environmentally benign heterogeneous catalysts for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. beilstein-journals.org

| Catalyst System | Starting Materials | Product | Yield (%) | Reference |

| Silica Sulfuric Acid | Nitriles, Sodium Azide | 5-substituted 1H-tetrazoles | 72-95 | nih.gov |

| ZSM-5 Zeolite | Aldehydes, Hydroxylamine hydrochloride, Sodium Azide | Aryl-substituted tetrazoles | Good to Excellent | nih.gov |

| Natrolite Zeolite | Amines, Sodium Azide | 1-substituted 1H-1,2,3,4-tetrazoles | Good | beilstein-journals.org |

In recent years, nanomaterials have emerged as highly efficient catalysts for organic transformations due to their high surface-area-to-volume ratio, ease of surface modification, and excellent recyclability. chemicalbook.comprepchem.com Various nanoparticle-based catalysts have been successfully applied to the synthesis of tetrazoles.

Magnetic nanoparticles, in particular, have garnered significant attention due to their straightforward preparation and magnetic separation from the reaction medium. chemicalbook.comresearchgate.net For instance, Fe3O4 nanoparticles functionalized with a zinc(II)-adenine complex have been used for the synthesis of 5-substituted tetrazoles. chemicalbook.com Another example involves a copper nano-catalyst prepared by coating Fe3O4 magnetic nanoparticles with silica, functionalizing with 3-mercapto-1,2,4-triazole ligands, and complexing with CuCl2, which efficiently catalyzes the synthesis of diverse tetrazoles. nih.gov

Zinc oxide (ZnO) nanoparticles, acting as heterogeneous Lewis acid catalysts, have also been employed for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition, with reported yields between 69% and 82%. researchgate.net

| Nanocatalyst | Starting Materials | Product | Yield (%) | Key Features | Reference |

| Fe3O4-adenine-Zn | 4-chlorobenzonitrile, Sodium Azide | 5-(4-chlorophenyl)-1H-tetrazole | High | Magnetic separation, Reusable | chemicalbook.com |

| Fe3O4@tryptophan@Ni | Nitriles, Sodium Azide | 5-substituted tetrazoles | Excellent | Short reaction time (20 min), Magnetic recovery | chemicalbook.com |

| ZnO nanoparticles | Nitriles, Sodium Azide | 5-substituted-1H-tetrazoles | 69-82 | Heterogeneous, Recyclable | researchgate.net |

| Co–Ni/Fe3O4@MMSHS | Aromatic nitriles, Sodium Azide | Tetrazole derivatives | up to 98 | High activity, Short reaction times (8-44 min), Recyclable | sigmaaldrich.com |

Green Chemistry Principles in Tetrazole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to tetrazole synthesis. nih.gov The use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that contains the essential parts of all starting materials, is a key strategy in this regard. nih.gov MCRs are inherently atom-economical and step-economical, reducing waste and energy consumption. nih.gov

The development of catalytic systems that operate under milder conditions, use non-toxic solvents (or are solvent-free), and are recyclable aligns with green chemistry principles. chemicalbook.comprepchem.comnih.gov For example, the use of water as a solvent in the zinc-catalyzed reaction of sodium azide with nitriles is a notable green approach. pharm.or.jp Furthermore, employing catalysts like copper (II) sulfate (B86663) pentahydrate in a one-pot process with DMSO as the solvent provides an efficient and more environmentally friendly route to 5-substituted 1H-tetrazoles. nih.gov

Synthesis of Tetrazolyl-Substituted Acetic Acid Esters (Precursors)

The synthesis of this compound necessitates the prior formation of a tetrazolyl-substituted acetic acid or its ester derivative. A common route to these precursors involves the reaction of a glycine (B1666218) ester or glycine itself with an orthoformate and an azide source.

One documented method for the preparation of 1H-tetrazole-1-acetic acid involves reacting a glycine ester salt, such as glycine ethyl ester hydrochloride, with an orthocarboxylic acid ester like triethyl orthoformate and trimethylsilyl (B98337) azide. This process yields the corresponding 1H-tetrazole-1-acetic acid ester, which can then be saponified to the free acid.

Alternatively, 2-(1H-tetrazol-1-yl)acetic acid can be synthesized by reacting 2-aminoacetic acid (glycine) with triethoxymethane and sodium azide in acetic acid. nih.gov The resulting acid can then be esterified if needed.

The direct synthesis of ethyl (1H-tetrazol-1-yl)acetate can be achieved through the reaction of ethyl chloroacetate (B1199739) with the pre-formed tetrazole ring. researchgate.net The subsequent hydrolysis of this ester yields 1H-tetrazole-1-acetic acid. google.com

A specific procedure for the synthesis of 2-(1H-tetrazol-1-yl)acetic acid involves the following reaction:

2-Aminoacetic acid + Triethoxymethane + Sodium Azide → 2-(1H-tetrazol-1-yl)acetic acid

This reaction is typically carried out by refluxing the components in acetic acid. nih.gov The resulting acid is a crucial intermediate for the synthesis of the target acetohydrazide. The conversion of the ester precursor, ethyl 2-(1H-tetrazol-1-yl)acetate, to this compound is achieved through reaction with hydrazine (B178648) hydrate (B1144303), typically in an alcohol solvent. researchgate.netnih.gov

Reaction of Tetrazoles with Haloacetates

The initial step in synthesizing the precursor to this compound involves the reaction of a tetrazole with a haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate. chemicalpapers.commdpi.com This reaction, a form of N-alkylation, introduces the acetic acid ester moiety onto one of the nitrogen atoms of the tetrazole ring. The choice of haloacetate and reaction conditions can influence the position of alkylation on the tetrazole ring.

For instance, the alkylation of 5-substituted-1H-tetrazoles with ethyl chloroacetate can lead to the formation of pyrazolyl tetrazole acetic acids after subsequent reactions. mdpi.com Similarly, the reaction of 1H-tetrazole with ethyl bromoacetate is a key step in producing tetrazolylacetic acid derivatives. chemicalpapers.com

Alkylation Reactions in Tetrazole Derivatization

Alkylation is a fundamental strategy in the derivatization of tetrazoles. The tetrazole ring contains four nitrogen atoms, and alkylation can occur at different positions, leading to a mixture of N1 and N2 isomers. researchgate.netmdpi.com The regioselectivity of the alkylation is influenced by various factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the presence of a base. mdpi.com

In the synthesis of this compound precursors, the desired product is the N1-alkylated tetrazole. For example, the base-catalyzed esterification of 5-phenyl-2H-1,2,3,4-tetrazole with methyl 2-chloroacetate yields a mixture of N1 and N2 tautomers. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), can help predict the likely outcome of these alkylation reactions. mdpi.com

Transformation of Tetrazolyl Acetates to this compound

The ester group of the tetrazolyl acetate (B1210297) intermediate is converted to the hydrazide functionality through a reaction known as hydrazinolysis.

Hydrazinolysis Reaction with Hydrazine Hydrate

This transformation is typically achieved by reacting the ethyl or methyl tetrazolyl acetate with hydrazine hydrate (N₂H₄·H₂O). ekb.egscinito.airesearchgate.netuotechnology.edu.iq The reaction involves the nucleophilic attack of the hydrazine on the ester carbonyl carbon, leading to the displacement of the ethoxy or methoxy (B1213986) group and the formation of the corresponding acetohydrazide. This method is a common and effective way to prepare hydrazide derivatives from their corresponding esters. For example, 2-(5-benzoxazol-2-ylamino)1-H-tetrazol-1yl) acetohydrazide is synthesized by treating the corresponding ethyl acetate derivative with hydrazine hydrate. researchgate.netuotechnology.edu.iq

Optimization of Reaction Parameters and Yield

The efficiency of the hydrazinolysis reaction can be influenced by several parameters, including the reaction time, temperature, and the solvent used. For instance, the synthesis of 2-(pyrimidin-2-ylamino)acetohydrazide from its ester precursor is carried out in absolute ethanol. ekb.eg The reaction of ethyl chloroethanoate with hydrazine hydrate to form 2-chloroacetohydrazide (B3051095) is conducted under cold conditions. ekb.egscinito.ai Refluxing the reaction mixture for several hours in a suitable solvent like absolute ethanol is also a common practice to ensure the completion of the reaction. researchgate.netuotechnology.edu.iq The yield of the final hydrazide product can often be improved by carefully controlling these conditions.

Derivatization Strategies for the Hydrazide Functionality

The synthesized this compound possesses a reactive hydrazide group, which allows for further derivatization to create a variety of compounds with potentially interesting chemical and biological properties.

Condensation Reactions to Form Schiff Bases (Hydrazones)

A primary derivatization strategy involves the condensation of the hydrazide with various aldehydes or ketones to form Schiff bases, also known as hydrazones. wikipedia.orgresearchgate.netresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. wikipedia.orgchemtube3d.com

The formation of these hydrazones is a versatile method for introducing a wide range of substituents onto the this compound scaffold. For example, 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can be condensed with different aldehydes to produce a series of acetohydrazones. researchgate.net Similarly, various azomethines (a class of Schiff bases) are prepared through the reaction of 2-(5-benzoxazol-2-ylamino)1-H-tetrazol-1yl) acetohydrazide with aromatic aldehydes. uotechnology.edu.iq The reaction conditions for hydrazone formation are generally mild, often requiring a catalytic amount of acid, such as glacial acetic acid, and a suitable solvent like ethanol. nih.gov

Table 1: Synthesis of this compound and its Derivatives

| Step | Reactants | Product | Reaction Type |

| 1 | 1H-Tetrazole, Ethyl bromoacetate | Ethyl 2-(1H-tetrazol-1-yl)acetate | N-Alkylation |

| 2 | Ethyl 2-(1H-tetrazol-1-yl)acetate, Hydrazine hydrate | This compound | Hydrazinolysis |

| 3 | This compound, Aldehyde/Ketone | Schiff Base (Hydrazone) | Condensation |

Microwave-Assisted Synthesis of Hydrazones

The condensation reaction between this compound and various aldehydes to form N-acylhydrazones is significantly accelerated under microwave irradiation. This method offers advantages such as reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. bas.bgminarjournal.com Typically, the reaction involves mixing the hydrazide with a substituted aldehyde in a suitable solvent like ethanol or dimethylformamide (DMF), sometimes with a catalytic amount of acid, and irradiating the mixture in a microwave reactor. asianpubs.orgcabidigitallibrary.org

The general reaction proceeds as follows: this compound reacts with an aldehyde (R-CHO), eliminating a water molecule to form the corresponding hydrazone. The efficiency and speed of this transformation under microwave conditions make it a preferred method for generating libraries of hydrazone derivatives. nih.gov

Table 1: Examples of Hydrazone Derivatives Synthesized via Microwave-Assisted Condensation

| Reactant Aldehyde | Resulting Hydrazone Product Name |

|---|---|

| Benzaldehyde | N'-benzylidene-2-(1H-tetrazol-1-yl)acetohydrazide |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-(1H-tetrazol-1-yl)acetohydrazide |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-2-(1H-tetrazol-1-yl)acetohydrazide |

| 3,4,5-Trimethoxybenzaldehyde | N'-(3,4,5-trimethoxybenzylidene)-2-(1H-tetrazol-1-yl)acetohydrazide |

Acylation Reactions to Yield N-Acyl/Aroyl Derivatives

The nucleophilic terminal nitrogen atom of the hydrazide group in this compound readily undergoes acylation when treated with various acyl or aroyl chlorides. This reaction provides a straightforward route to N,N'-diacylhydrazines. The synthesis is typically carried out in an inert solvent such as DMF or chloroform, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. researchgate.net

These acylated derivatives are stable intermediates and can serve as precursors for further cyclization reactions to form other heterocyclic systems, such as 1,3,4-oxadiazoles or 1,2,4-triazoles.

Table 2: Representative N-Acyl/Aroyl Derivatives from Acylation Reactions

| Acylating Agent | Resulting Product Name |

|---|---|

| Acetyl chloride | N'-acetyl-2-(1H-tetrazol-1-yl)acetohydrazide |

| Benzoyl chloride | N'-benzoyl-2-(1H-tetrazol-1-yl)acetohydrazide |

| 4-Chlorobenzoyl chloride | N'-(4-chlorobenzoyl)-2-(1H-tetrazol-1-yl)acetohydrazide |

| Thiophene-2-carbonyl chloride | N'-(thiophene-2-carbonyl)-2-(1H-tetrazol-1-yl)acetohydrazide |

Cyclization Reactions to Form Fused Heterocyclic Architectures

The versatile reactivity of this compound and its primary derivatives (hydrazones and N-acyl compounds) allows for their use in constructing more complex fused heterocyclic systems.

Formation of Triazoles:

1,2,4-Triazoles: The N-acyl derivatives, synthesized as described in section 2.4.2, can undergo base-catalyzed intramolecular dehydrative cyclization to yield 1,2,4-triazole (B32235) rings. nih.gov Another established route involves the reaction of the parent hydrazide with phenyl isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized. nih.gov

1,2,3-Triazoles: While the copper-catalyzed azide-alkyne cycloaddition (click chemistry) is the hallmark for 1,2,3-triazole synthesis, certain fused tetrazoles can serve as azide surrogates. nih.gov This suggests potential, albeit more complex, pathways where the tetrazole ring itself participates in cycloaddition reactions under specific conditions to form triazole-fused systems.

Formation of Pyrazolines: Pyrazolines, or dihydropyrazoles, are commonly synthesized from hydrazones. The hydrazones derived from this compound can react with compounds containing an activated double bond, such as chalcones (α,β-unsaturated ketones), to undergo a cyclocondensation reaction, yielding highly substituted pyrazoline rings. nih.gov Alternatively, direct reaction of the parent hydrazide with β-dicarbonyl compounds like acetylacetone in a solvent such as ethanol leads to the formation of pyrazole derivatives through a condensation-cyclization cascade. mdpi.com A modern, reagent-free approach involves the photochemical conversion of tetrazoles into nitrile imine dipoles, which can be trapped by alkenes in a [3+2] cycloaddition to form pyrazolines. researchgate.net

Table 3: Examples of Cyclization Reactions and Resulting Heterocycles

| Starting Material | Reagent(s) | Resulting Heterocycle Core |

|---|---|---|

| N'-benzoyl-2-(1H-tetrazol-1-yl)acetohydrazide | Base, Heat | 1,2,4-Triazole |

| This compound | Phenyl isothiocyanate, then base | 1,2,4-Triazole-thione |

| N'-benzylidene-2-(1H-tetrazol-1-yl)acetohydrazide | Chalcone | Pyrazoline |

| This compound | Acetylacetone | Pyrazole |

Conjugation with Diverse Heterocyclic Scaffolds

The synthesis of molecular hybrids by conjugating the this compound moiety with other heterocyclic systems is a key strategy in medicinal chemistry. This is readily achieved by employing heterocyclic building blocks in the synthetic methodologies described previously.

For instance, reacting this compound with an aldehyde-bearing heterocyclic ring (e.g., pyridine-4-carbaldehyde, thiophene-2-carbaldehyde) directly yields a hydrazone that links the tetrazole core to another heterocycle. cabidigitallibrary.org Similarly, acylation with a heterocyclic acid chloride (e.g., nicotinoyl chloride) forges a covalent bond between the two systems. researchgate.net

A more elaborate strategy involves multi-step reactions. For example, the hydrazide can be converted to its corresponding thiosemicarbazide, which can then undergo a Hantzsch-type reaction with an α-haloketone (such as 2-bromoacetylbenzofuran) to construct a thiazole (B1198619) ring, resulting in a complex conjugate containing tetrazole, triazole, and thiazole moieties. nih.govnih.gov

Table 4: Examples of Conjugation with Other Heterocycles

| Heterocyclic Reagent | Reaction Type | Resulting Conjugated System |

|---|---|---|

| Pyridine-4-carbaldehyde | Hydrazone formation | Tetrazole-Hydrazone-Pyridine |

| Nicotinoyl chloride | Acylation | Tetrazole-Amide-Pyridine |

| 2-Bromoacetylbenzofuran | Thiazole synthesis (multi-step) | Tetrazole-Triazole-Thiazole-Benzofuran |

| Isatin | Condensation | Tetrazole-Hydrazone-Oxindole |

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on the analysis of its constituent functional groups and related compounds.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The hydrazide moiety would exhibit N-H stretching vibrations, typically appearing as two distinct bands in the region of 3200-3400 cm⁻¹. For a similar compound, 2-chloroacetohydrazide, these bands are observed at 3335 cm⁻¹ and 3259 cm⁻¹. ekb.eg The amide C=O stretching vibration is expected to be a strong band around 1640-1680 cm⁻¹; in 2-chloroacetohydrazide, this appears at 1641 cm⁻¹. ekb.eg

The tetrazole ring also presents a unique vibrational signature. Characteristic vibrations for the tetrazole group are typically found in the fingerprint region of the spectrum, with N=N stretching vibrations appearing around 1340-1639 cm⁻¹ and various ring vibrations (C-N, N-N) in the 900-1200 cm⁻¹ range. pnrjournal.com For instance, in 5-(benzylthio)-1H-tetrazole, the N=N stretching vibration is identified at 1329.03 cm⁻¹. pnrjournal.com The C-H stretching vibrations of the methylene group (-CH₂-) are expected in the 2800-3000 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (hydrazide) | Stretching | 3200-3400 |

| C-H (methylene) | Stretching | 2800-3000 |

| C=O (amide I) | Stretching | 1640-1680 |

| N-H (amide II) | Bending | 1550-1620 |

| N=N (tetrazole) | Stretching | 1340-1639 |

| C-N, N-N (tetrazole) | Ring Vibrations | 900-1200 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, detailed information about the chemical environment and connectivity of atoms can be obtained.

In the ¹H NMR spectrum of this compound, three distinct signals are expected. The proton on the tetrazole ring (C-H) would likely appear as a singlet in the downfield region, typically around 8.5-9.5 ppm, due to the deshielding effect of the nitrogen atoms in the aromatic ring. The methylene protons (-CH₂-) adjacent to the tetrazole ring and the carbonyl group would also give rise to a singlet, expected in the range of 5.0-5.5 ppm. The hydrazide protons (-NHNH₂) would produce broad singlets that can exchange with deuterium oxide (D₂O). The -NH₂ protons are anticipated around 4.0-5.0 ppm, while the -NH- proton is expected to be further downfield, possibly around 9.0-10.0 ppm, due to its proximity to the carbonyl group. ekb.eg

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three signals are predicted. The carbonyl carbon (C=O) of the hydrazide group would be the most downfield signal, typically appearing in the range of 165-175 ppm. The carbon atom in the tetrazole ring (C-H) is expected to resonate around 140-150 ppm. The methylene carbon (-CH₂-) would be the most upfield signal, likely in the region of 50-60 ppm.

Table 2: Predicted NMR Spectral Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton Type | Predicted Chemical Shift (ppm) | Carbon Type | Predicted Chemical Shift (ppm) |

| -NH (hydrazide) | 9.0-10.0 (s, broad) | C=O (hydrazide) | 165-175 |

| C-H (tetrazole) | 8.5-9.5 (s) | C-H (tetrazole) | 140-150 |

| -CH₂- | 5.0-5.5 (s) | -CH₂- | 50-60 |

| -NH₂ (hydrazide) | 4.0-5.0 (s, broad) |

s = singlet

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₃H₆N₆O), the calculated monoisotopic mass is approximately 142.06 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 142.

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of hydrazides and tetrazole derivatives. Common fragmentation patterns for hydrazides involve the cleavage of the N-N bond and the C-N bond. researchgate.netresearchgate.net A significant fragment could arise from the loss of the hydrazino group (-NHNH₂) to give a fragment at m/z 111. Another plausible fragmentation is the cleavage of the bond between the methylene group and the tetrazole ring, leading to fragments corresponding to the tetrazolyl-methyl cation (m/z 83) and the acetohydrazide cation (m/z 59). Further fragmentation of the tetrazole ring could lead to the loss of nitrogen molecules (N₂).

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 142 | [M]⁺ (Molecular Ion) |

| 111 | [M - NHNH₂]⁺ |

| 83 | [C₂H₃N₄]⁺ |

| 59 | [C₂H₅N₂O]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the crystal structure of this compound has not been reported, the structure of its immediate precursor, 2-(1H-tetrazol-1-yl)acetic acid monohydrate, provides significant insight into the likely solid-state conformation of the tetrazolyl-acetyl moiety. nih.gov

The crystal structure of 2-(1H-tetrazol-1-yl)acetic acid monohydrate reveals that the tetrazole ring and the carboxylic acid group are nearly perpendicular to each other, with a dihedral angle of 84.6(14)°. nih.gov This perpendicular arrangement minimizes steric hindrance between the two functional groups. The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the carboxylic acid group, the tetrazole nitrogen atoms, and the water molecule of hydration. nih.gov

Table 4: Selected Crystallographic Data for 2-(1H-tetrazol-1-yl)acetic acid monohydrate nih.gov

| Parameter | Value |

| Chemical Formula | C₃H₄N₄O₂·H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.618 (3) |

| b (Å) | 5.1871 (10) |

| c (Å) | 9.874 (2) |

| V (ų) | 646.2 (2) |

| Z | 4 |

| Dihedral Angle (tetrazole ring to carboxyl group) | 84.6 (14)° |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular structure of the core 2-(1H-tetrazol-1-yl)acetic acid moiety reveals key geometric parameters. The tetrazole ring is planar, a characteristic feature of aromatic systems. The bond lengths within the tetrazole ring and the attached acetic acid group are consistent with their hybridizations.

Selected bond lengths and angles for the related 2-(1H-tetrazol-1-yl)acetic acid monohydrate are presented below. These values provide a reasonable approximation for the bond parameters in this compound, particularly for the tetrazole ring and the alpha-carbon of the side chain.

| Bond | Length (Å) |

|---|---|

| N1-N2 | 1.345(3) |

| N2-N3 | 1.299(3) |

| N3-N4 | 1.346(3) |

| N4-C5 | 1.319(3) |

| C5-N1 | 1.325(3) |

| N1-C6 | 1.463(3) |

| C6-C7 | 1.504(3) |

| C7-O1 | 1.205(3) |

| C7-O2 | 1.310(3) |

| Angle | Value (°) |

|---|---|

| N2-N1-C5 | 108.9(2) |

| N1-N2-N3 | 107.5(2) |

| N2-N3-N4 | 109.9(2) |

| N3-N4-C5 | 104.8(2) |

| N4-C5-N1 | 108.9(2) |

| C5-N1-C6 | 129.2(2) |

| N1-C6-C7 | 111.4(2) |

| O1-C7-O2 | 124.0(2) |

| O1-C7-C6 | 122.9(2) |

| O2-C7-C6 | 113.1(2) |

The torsion angles in the molecule dictate its three-dimensional conformation. In the crystal structure of 2-(1H-tetrazol-1-yl)acetic acid monohydrate, the tetrazole ring and the carboxylic acid group are nearly perpendicular to each other, with a dihedral angle of 87.3(2)°. nih.gov A similar perpendicular arrangement is expected in this compound.

Investigation of Molecular Conformations in the Crystalline State

In the solid state, the conformation of this compound would be influenced by packing forces and intermolecular interactions. Based on the structure of its carboxylic acid analogue, the molecule likely adopts a conformation that maximizes hydrogen bonding and minimizes steric hindrance. nih.gov The acetohydrazide group (-CONHNH2) offers additional hydrogen bond donors and acceptors compared to a carboxylic acid, potentially leading to a more complex and robust hydrogen-bonding network.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are paramount in defining the supramolecular architecture of crystalline solids. For this compound, a variety of such interactions are anticipated.

Hydrogen Bonding: The acetohydrazide moiety is a potent hydrogen-bonding unit. The N-H groups of the hydrazide can act as hydrogen bond donors, while the carbonyl oxygen and the terminal amino nitrogen can act as acceptors. Furthermore, the nitrogen atoms of the tetrazole ring are known to be effective hydrogen bond acceptors. nih.gov In the related acetic acid monohydrate, the tetrazole nitrogen (N4) and the carbonyl oxygen are involved in hydrogen bonds with water molecules and adjacent acid molecules. nih.gov A similar, and likely more extensive, network of N-H···O, N-H···N, and O-H···N hydrogen bonds is expected to dominate the crystal packing of this compound.

Tautomeric Equilibria and Positional Isomerism Studies

Tetrazoles are known to exhibit tautomerism, a form of constitutional isomerism where isomers, known as tautomers, can readily interconvert. This is a crucial aspect of their chemistry, as different tautomers can display distinct physical and chemical properties.

Characterization of 1H- and 2H-Tautomeric Forms of the Tetrazole Ring

For monosubstituted tetrazoles, the two principal tautomeric forms are the 1H- and 2H-isomers, which differ in the position of the proton on the tetrazole ring. nih.gov In the case of this compound, the substituent is attached to a nitrogen atom, leading to positional isomers rather than tautomers in the strictest sense, as the substituent itself would need to migrate. However, the underlying principles of stability related to the proton position in the parent tetrazole ring are still relevant.

Generally, for 5-substituted-1H-tetrazoles, the 1H-tautomer is found to be more stable in the solid state, while the 2H-tautomer can be more stable in the gas phase. nih.gov The specific compound , being a 1-substituted tetrazole, is locked in the 1H-form. The corresponding 2-substituted isomer, 2-(2H-tetrazol-2-yl)acetohydrazide, would be a distinct compound.

Influence of Solvent Polarity and Substituents on Tautomeric Preferences

The equilibrium between 1H- and 2H-tautomers in 5-substituted tetrazoles is sensitive to both the nature of the substituent and the polarity of the solvent. nih.govnih.gov

Solvent Polarity: The relative stability of the tautomers can be significantly influenced by the solvent. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For instance, an increase in solvent polarity can favor one tautomeric form over the other. nih.gov While this compound is a fixed isomer, understanding these solvent effects is critical for predicting the behavior of related tetrazole systems where tautomerism is possible.

Computational and Theoretical Chemistry Studies of 2 1h Tetrazol 1 Yl Acetohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the intrinsic properties of a molecule. For 2-(1H-tetrazol-1-yl)acetohydrazide, such studies would provide deep insights into its electronic nature, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine various electronic and energetic properties.

These calculations can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Furthermore, DFT studies can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy. nih.govnih.gov

Prediction and Comparison of Spectroscopic Data with Experimental Values

While no specific spectroscopic studies for this compound combined with computational predictions are available, this is a common practice for structural verification. Theoretical calculations are used to predict vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

For instance, in a study on the related compound (tetrazol-5-yl)-acetic acid (TAA), vibrational calculations at the B3LYP/6-311++G(d,p) level were crucial for interpreting the experimental infrared spectra of the compound isolated in a cryogenic matrix. researchgate.net A similar approach for this compound would involve optimizing the molecular geometry and calculating the harmonic vibrational frequencies. The calculated spectrum, often scaled by an empirical factor, can then be compared with an experimental spectrum to confirm the structure and assign vibrational modes to specific functional groups, such as the C=O stretch of the hydrazide, N-H stretches, and the vibrations of the tetrazole ring.

Conformational Energy Landscape Analysis and Stable Conformer Identification

The flexible side chain of this compound allows it to exist in multiple conformations. Identifying the most stable conformer is key to understanding its biological activity and physical properties.

A conformational energy landscape analysis would involve systematically rotating the single bonds in the acetohydrazide moiety and calculating the relative energy of each resulting conformation. For the related precursor, 2-(1H-tetrazol-1-yl)acetic acid , crystallographic data shows that the carboxyl functional group is nearly perpendicular to the tetrazole heterocycle, with a dihedral angle of 87.3(2)°. nih.gov A similar perpendicular arrangement might be expected in the hydrazide derivative. In a detailed computational study on its isomer, (tetrazol-5-yl)-acetic acid, two-dimensional potential energy surfaces were calculated, identifying multiple unique minima and the energy barriers between them. researchgate.net This type of analysis for this compound would reveal the lowest energy conformers and the feasibility of interconversion between them.

Table 1: Hypothetical Stable Conformer Data for this compound (Inferred from Analogous Compounds) This table is illustrative and based on typical findings for similar molecules, not on published data for the specific compound.

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle(s) (°) | Predicted Population (%) at 298.15 K |

|---|---|---|---|

| Conformer A (Extended) | 0.00 | N1-C2-C3=O: ~180 | ~75% |

| Conformer B (Folded) | 5.20 | N1-C2-C3=O: ~60 | ~20% |

| Conformer C (Gauche) | 10.50 | N1-C2-C3=O: ~-60 | ~5% |

Computational Prediction of Tautomeric Stability and Equilibrium Constants

Tetrazole-containing compounds can exist in different tautomeric forms. For a 1-substituted tetrazole like this compound, tautomerism involving the acetohydrazide side chain is possible (amido-imidic acid tautomerism). However, the most significant tautomerism in unsubstituted or 5-substituted tetrazoles is the 1H- and 2H-tautomerism of the ring itself. researchgate.netnih.gov

In the case of the target compound, the nitrogen at position 1 of the tetrazole ring is already substituted by the acetohydrazide group, which locks it in the 1H-tautomeric form relative to the side chain attachment point. However, computational studies on related acetohydrazide derivatives have investigated the amido vs. amidic acid (enol) tautomers of the hydrazide group. nih.gov DFT calculations could predict the relative energies of these tautomers in the gas phase and in different solvents. Typically, the amido form is found to be significantly more stable than the amidic acid form. nih.gov

Theoretical Determination of Hydrogen Bonding Basicity Constants (pKHB)

The theoretical determination of the hydrogen bonding basicity constant (pKHB) would quantify the ability of the basic sites in this compound to accept a hydrogen bond. The most likely hydrogen bond acceptors are the nitrogen atoms of the tetrazole ring (N3 and N4) and the carbonyl oxygen of the hydrazide group.

This parameter is typically calculated by modeling the interaction of the molecule with a reference hydrogen bond donor, such as 4-fluorophenol, and calculating the Gibbs free energy of the hydrogen bond formation. There are no published pKHB values for this specific compound. However, such calculations would be valuable in medicinal chemistry to predict interactions with biological targets.

Molecular Modeling and Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this is used to predict the binding mode of a small molecule ligand to the active site of a target protein.

No molecular docking studies have been specifically published for this compound. However, its isomer, 2-(1H-tetrazol-5-yl)acetic acid hydrazide , has been identified as a fragment-like lead structure for inhibitors of the JumonjiC domain-containing histone demethylase 2A (JMJD2A). researchgate.net Docking simulations on related tetrazole derivatives have been performed against various protein targets, such as COX enzymes and cancer-related proteins like TP53 and caspase-3. nih.govnih.gov

A hypothetical docking study of this compound would involve:

Obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank.

Preparing the protein structure by adding hydrogens, assigning charges, and defining the binding site.

Generating a 3D conformation of the ligand (this compound).

Using docking software to place the ligand into the binding site in various orientations and score the resulting poses based on binding energy or other scoring functions.

The results would predict the most likely binding mode and estimate the binding affinity, highlighting key interactions like hydrogen bonds and hydrophobic contacts between the ligand and protein residues.

Analysis of Ligand-Receptor Interactions at the Molecular Level

Molecular docking simulations are a primary computational tool for predicting how a ligand like this compound might bind to a biological target. These studies model the interactions between the ligand and the amino acid residues within the active site of a receptor, such as an enzyme or protein.

The tetrazole ring is a key functional group in this context. It is a bioisostere of the carboxylic acid group and is known to participate in a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. nih.govsemanticscholar.org The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, enabling the molecule to form an extensive hydrogen bonding network with receptor sites. semanticscholar.org For example, docking studies on related tetrazole derivatives have shown that the tetrazole moiety can interact with the active sites of enzymes like PDE3 and the PPARγ receptor. nih.govnih.gov In some cases, the tetrazole group is thought to bind to metal ions in the active site, acting as a competitor for natural cofactors. researchgate.net

The acetohydrazide portion of the molecule also contributes significantly to binding. The amide group and the terminal hydrazide moiety are capable of forming strong hydrogen bonds, acting as both donors and acceptors. nih.gov The flexibility of the acetyl linker allows the tetrazole and hydrazide groups to adopt optimal orientations within a binding pocket to maximize these interactions.

Table 1: Potential Ligand-Receptor Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Partner in Receptor |

|---|---|---|

| Tetrazole Ring Nitrogens | Hydrogen Bond Acceptor | Amino acid residues (e.g., Serine, Threonine), Water molecules. semanticscholar.org |

| Tetrazole Ring N-H | Hydrogen Bond Donor | Amino acid residues with oxygen/nitrogen atoms. semanticscholar.org |

| Acetohydrazide C=O | Hydrogen Bond Acceptor | Amino acid H-bond donors (e.g., -NH groups). nih.gov |

| Acetohydrazide N-H | Hydrogen Bond Donor | Amino acid H-bond acceptors (e.g., C=O groups). nih.gov |

Computational Prediction of Binding Affinities and Orientations

Beyond identifying potential interactions, computational methods can predict the binding affinity and preferred orientation of a ligand within a receptor's active site. nih.govnih.gov Binding affinity, often expressed as an inhibition constant (Ki), IC50 value, or docking energy (kcal/mol), quantifies the strength of the ligand-receptor interaction.

For derivatives of this compound, docking studies have yielded specific predicted binding energies. For instance, a molecular docking study on a tetrazole derivative targeting the PPARγ receptor calculated a binding affinity of -10.1 kcal/mol, indicating a strong potential interaction. nih.gov Similarly, studies on benzimidazole-tetrazole derivatives targeting the CYP51 enzyme reported docking energies ranging from -7.0 to -8.7 kcal/mol. ajgreenchem.com These studies suggest that the tetrazole scaffold can achieve potent binding to various biological targets.

The predicted binding orientation reveals the precise three-dimensional arrangement of the ligand that is most energetically favorable. These predictions show how the tetrazole and acetohydrazide moieties position themselves to engage with key amino acid residues, providing a structural basis for the molecule's potential biological activity. nih.gov

Table 2: Example Predicted Binding Affinities for Related Tetrazole Compounds

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Tetrazolyl Urea Derivative | PPARγ | -10.1 | nih.gov |

| Benzimidazole-Tetrazole Derivative | CYP51 | -8.74 | ajgreenchem.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, unsynthesized compounds.

Development of Predictive Models for Structure-Activity Relationships

The development of a QSAR model involves calculating a variety of molecular descriptors for a set of related compounds with known biological activities. These descriptors can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., atomic charges), or topological (e.g., molecular connectivity indices). nih.gov Statistical methods, such as multiple linear regression, are then used to build an equation that correlates these descriptors with the observed activity.

A QSAR study on a series of N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide derivatives, which are structurally related to the title compound, was conducted to understand the relationship between their structure and anticonvulsant activity. researchgate.net Such models can guide the rational design of more potent analogs by indicating which structural modifications are likely to enhance biological activity. For example, a QSAR model for triazole fungicides established a predictive equation based on parameters for lipophilicity (logD), electronic charge (Q_N1), and molecular shape (XvPC4). nih.gov

Table 3: Examples of Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Example Descriptor | Property Represented | Reference |

|---|---|---|---|

| Physicochemical | logD | Lipophilicity / Distribution | nih.gov |

| Physicochemical | µ (Dipole Moment) | Polarity of the molecule | nih.gov |

| Electronic | Q_N1 (Charge on N1 atom) | Electronic distribution | nih.gov |

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It maps the different types of close contacts between molecules, providing a detailed picture of how molecules pack together. The analysis generates a two-dimensional "fingerprint plot" that summarizes these interactions, with specific regions corresponding to different contact types (e.g., H···H, O···H, N···H).

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Tetrazole Derivative

| Interaction Type | Contribution (%) |

|---|---|

| N···H / H···N | 21.9 |

| S···H / H···S | 21.1 |

| H···H | 14.6 |

| F···H / H···F | 11.8 |

| C···H / H···C | 9.5 |

(Data from a study on 1-(2-fluoro-phen-yl)-1H-tetra-zole-5(4H)-thione) nih.gov

Investigation of Electronic Features and Stability Parameters

The tetrazole ring is also characterized by its high acidity and low basicity. researchgate.net In the acetohydrazide portion, studies on similar structures like 2-(1H-Benzotriazol-1-yl)acetohydrazide have shown that the C-N bond of the amide group is shorter than a typical single bond, which suggests a degree of electron delocalization across the amide system. nih.gov The dihedral angle between the tetrazole ring and the side chain is another important parameter; in the related 2-(1H-tetrazol-1-yl)acetic acid, this angle is nearly perpendicular at about 87.3°. nih.gov These electronic and structural features are crucial for the molecule's conformation, reactivity, and interaction with biological targets.

Table 5: Key Stability and Electronic Parameters of the Tetrazole Moiety

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Tautomerism | Exists as 1H and 2H forms | Stability depends on the environment; influences binding. | nih.gov |

| Aromaticity | High aromatic character | Contributes to high thermal and metabolic stability. | nih.gov |

| Acidity/Basicity | High acidity, low basicity | Influences ionization state and potential for ionic interactions. | researchgate.net |

Reactivity and Mechanistic Investigations of 2 1h Tetrazol 1 Yl Acetohydrazide

Reaction Pathways and Kinetic Studies

The reactivity of 2-(1H-tetrazol-1-yl)acetohydrazide is primarily centered around the nucleophilic nature of the terminal nitrogen atom of the hydrazide group and the potential for substitution reactions.

The reaction of this compound with aldehydes and ketones proceeds through a well-established mechanism for hydrazone formation, which is a type of imine formation. nih.govnih.gov This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov

The general mechanism can be outlined in the following steps:

Protonation of the carbonyl oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The lone pair of electrons on the terminal nitrogen atom of the this compound attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. nih.gov

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.

Dehydration: The hydroxyl group is subsequently eliminated as a water molecule, a process often facilitated by protonation of the hydroxyl group, making it a better leaving group. nih.gov

Deprotonation: The final step involves the deprotonation of the remaining nitrogen atom to yield the stable hydrazone product and regenerate the acid catalyst.

The hydrazide moiety of this compound can also participate in nucleophilic substitution reactions. While direct SN2 reactions at an amide nitrogen are generally challenging, recent studies have shown that with appropriate leaving groups, such as a tosylate on a hydroxamate, nucleophilic substitution at the nitrogen center by amines can occur to form N-N bonds. nih.govresearchgate.net This suggests that under specific conditions, the hydrazide nitrogen of this compound could act as a nucleophile or be subject to substitution.

The nucleophilicity of hydrazines is a complex topic. Studies comparing the reactivity of hydrazines and amines have shown that their relative nucleophilicity is highly dependent on the electrophile and the reaction conditions. acs.org In some cases, hydrazines show an "alpha effect," where their nucleophilicity is enhanced compared to a simple amine of similar basicity, although this is not a universal phenomenon. acs.org For this compound, the nucleophilicity of the terminal nitrogen is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the tetrazole ring.

Role as a Ligand in Coordination Chemistry

The presence of multiple nitrogen atoms in the tetrazole ring and the oxygen and nitrogen atoms of the hydrazide group makes this compound a versatile ligand in coordination chemistry. It can coordinate to transition metal ions in various modes, leading to the formation of a diverse range of metal complexes with interesting structural and spectroscopic properties. arkat-usa.org

This compound can act as a multidentate ligand. The coordination can occur through:

The nitrogen atoms of the tetrazole ring. 1-substituted tetrazoles can coordinate in a monodentate fashion through one of the ring nitrogen atoms or act as bridging ligands. researchgate.net

The carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety, forming a chelate ring with the metal ion.

A combination of the tetrazole nitrogen and the hydrazide group, leading to a polydentate coordination mode.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the counter-anion present, the solvent system used for synthesis, and the stoichiometry of the reactants. The flexibility of the acetohydrazide chain allows the ligand to adapt to the preferred coordination geometry of the metal center.

Metal complexes of ligands analogous to this compound with transition metals such as Cu(II), Co(II), and Ni(II) are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, often with gentle heating. The resulting complexes can be characterized by various techniques, including elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Table 1: Representative examples of synthesized metal complexes with ligands analogous to this compound.

| Metal Ion | Ligand System | Proposed Geometry | Reference |

| Cu(II) | 1-(pyrid-2-yl)-1H-tetrazole | Polymeric | researchgate.net |

| Co(II) | 1-(pyrid-2-yl)-1H-tetrazole | Monomeric | researchgate.net |

| Ni(II) | 1-(pyrid-2-yl)-1H-tetrazole | Monomeric | researchgate.net |

| Cu(II) | Hydrazone derivatives | Dimeric | researchgate.net |

| Co(II) | Hydrazide derivatives | Octahedral | nih.gov |

| Ni(II) | Hydrazide derivatives | Octahedral | researchgate.net |

This table presents data from analogous systems due to the lack of specific data for this compound.

Characterization data for these types of complexes typically reveal key features. For instance, in the IR spectra, a shift in the C=O stretching frequency upon coordination to the metal ion is indicative of the involvement of the carbonyl oxygen in bonding. Similarly, changes in the vibrational modes of the tetrazole ring can confirm its coordination.

Spectroscopic techniques are invaluable for elucidating the electronic structure and coordination environment of the metal ions in these complexes.

UV-Vis Spectroscopy: The electronic spectra of Cu(II), Co(II), and Ni(II) complexes provide information about the d-d electronic transitions, which are sensitive to the geometry of the coordination sphere. slideshare.netlibretexts.orgbath.ac.uk

Cu(II) Complexes: Typically, Cu(II) complexes exhibit broad d-d transition bands in the visible region. The position and intensity of these bands can help distinguish between different geometries, such as octahedral, tetrahedral, or square planar. libretexts.orgresearchgate.net

Co(II) Complexes: High-spin octahedral Co(II) complexes usually show multiple absorption bands in the visible and near-infrared regions, corresponding to transitions from the 4T1g(F) ground state to higher energy quartet states. nih.gov Tetrahedral Co(II) complexes exhibit more intense bands at lower energies.

Ni(II) Complexes: Octahedral Ni(II) complexes typically display three spin-allowed d-d transitions in the UV-Vis spectrum. slideshare.net The energies of these transitions are used to calculate ligand field parameters.

Table 2: Typical UV-Vis and EPR Spectroscopic Data for Analogous Cu(II) and Co(II) Complexes.

| Metal Ion | Complex Type | UV-Vis λmax (nm) | EPR Parameters | Reference |

| Cu(II) | N-O donor ligand | ~600-800 | g | |

| Co(II) | Hydrazide derivative | ~500-600, ~1100 | High-spin S=3/2 signals | nih.gov |

This table presents generalized data from analogous systems due to the lack of specific data for this compound complexes.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II) and high-spin Co(II). mdpi.commarquette.edu

Cu(II) Complexes (d9): The EPR spectra of Cu(II) complexes are very sensitive to the coordination geometry. The g-tensor values can differentiate between various geometries. For example, in an axially elongated octahedral or square planar geometry, g|| > g⊥ > 2.0023. ethz.ch Hyperfine coupling with the copper nucleus (I = 3/2) provides further information about the nature of the metal-ligand bonding. ethz.ch

Co(II) Complexes (d7): High-spin Co(II) (S = 3/2) complexes often exhibit broad EPR signals at room temperature due to fast spin-lattice relaxation. marquette.edu At low temperatures, the spectra can be resolved and provide information about the zero-field splitting parameters, which are sensitive to the symmetry of the ligand field. rsc.org

Electrochemical Studies of Metal Complexes (e.g., Cyclic Voltammetry)

No published data are available.

Magnetic Property Measurements of Coordination Compounds

No published data are available.

Further Chemical Transformations and Synthetic Applications

No published data are available.

Material Science and Advanced Applications of Tetrazole Derivatives

Development in Energetic Materials and Propellants

The quest for advanced energetic materials with high performance, improved stability, and reduced environmental impact has led to significant research into nitrogen-rich heterocyclic compounds, with tetrazole derivatives being at the forefront. The high nitrogen content and the large positive enthalpy of formation of the tetrazole ring make it an excellent building block for energetic materials and propellants. These compounds, upon decomposition, release a large amount of energy and generate environmentally benign dinitrogen gas (N2).

While specific research on the energetic properties of 2-(1H-tetrazol-1-yl)acetohydrazide is not extensively documented in publicly available literature, its structural features suggest its potential as an energetic material or a precursor thereof. The molecule possesses a high nitrogen content, a key characteristic of energetic compounds. The hydrazide functional group can further enhance the energetic properties and can also serve as a reactive site for the synthesis of more complex energetic molecules.

The energetic performance of tetrazole derivatives is often evaluated based on their detonation velocity, detonation pressure, and specific impulse. Research on various tetrazole-based compounds provides a comparative basis for estimating the potential of new derivatives. For instance, energetic salts based on 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine have demonstrated high thermal stability and impressive detonation velocities. nih.gov Similarly, asymmetrically substituted tetrazine-based energetic materials have been synthesized and show detonation velocities comparable to or exceeding those of traditional explosives like TNT and RDX. nih.gov

Below is a table comparing the energetic properties of several representative tetrazole-based energetic materials.

| Compound/Salt | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| TNT (Trinitrotoluene) (for comparison) | 1.65 | 6900 | 19.0 | nih.gov |

| RDX (Cyclotrimethylenetrinitramine) (for comparison) | 1.82 | 8750 | 34.0 | nih.gov |

| Ammonium salt of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine | 1.78 | 8364 | 24.9 | nih.gov |

| Hydrazinium salt of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine | 1.84 | 8211 | 23.5 | nih.gov |

| 6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one | 1.81 | 7757 | 25.7 | nih.gov |

While the specific performance of This compound remains to be experimentally determined, its high nitrogen content and the presence of the energetic hydrazide moiety suggest its potential as a valuable component in the formulation of new energetic materials and propellants.

Applications in Catalysis and Catalytic Processes

The field of catalysis has seen significant advancements through the use of heterocyclic compounds, and tetrazole derivatives have emerged as important players, both as products of catalytic synthesis and as components of catalytic systems. While direct application of This compound as a catalyst is not widely reported, the synthesis of the tetrazole ring itself heavily relies on catalytic processes.

The most common method for synthesizing 1-substituted tetrazoles involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. This reaction is often facilitated by a variety of catalysts to improve yield, reduce reaction times, and promote greener reaction conditions. Recent research has focused on the use of nanocatalysts due to their high surface area-to-volume ratio and reusability. For instance, ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica have been successfully used to catalyze the synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives. nih.gov This method offers advantages such as low catalyst loading, short reaction times, and the use of environmentally benign solvents. nih.gov

The synthesis of the precursor for our target compound, 2-(1H-tetrazol-1-yl)acetic acid, can be achieved through the reaction of 2-aminoacetic acid, triethoxymethane, and sodium azide. researchgate.net The general synthesis of the target hydrazide would then proceed via the esterification of this acid followed by hydrazinolysis, a common route for preparing hydrazides.

Below is a simplified representation of the synthesis of the precursor and its conversion to the target hydrazide.

| Step | Reactants | Product | General Conditions |

| 1 | 2-Aminoacetic acid, Triethoxymethane, Sodium azide | 2-(1H-Tetrazol-1-yl)acetic acid | Reflux in acetic acid |

| 2 | 2-(1H-Tetrazol-1-yl)acetic acid | Ethyl 2-(1H-tetrazol-1-yl)acetate | Esterification with ethanol (B145695) in the presence of an acid catalyst |

| 3 | Ethyl 2-(1H-tetrazol-1-yl)acetate, Hydrazine (B178648) hydrate (B1144303) | This compound | Reaction in a suitable solvent like ethanol |

Furthermore, the tetrazole moiety can act as a ligand to form metal complexes with catalytic activities. The nitrogen atoms in the tetrazole ring can coordinate with metal ions, leading to the formation of catalytically active centers. While specific examples involving This compound are scarce, the broader family of tetrazole derivatives shows significant promise in the development of novel catalysts for a range of organic transformations.

Utilization in Functional Materials (e.g., Electronics, Fuel Cells)

The unique electronic properties and thermal stability of the tetrazole ring make it a valuable component in the design of functional materials for applications in electronics and energy conversion devices, such as fuel cells. The high nitrogen content and the aromatic nature of the tetrazole ring contribute to its electron-donating or -accepting capabilities, which can be harnessed in various material applications.

One of the promising areas for tetrazole derivatives is in the development of proton exchange membranes (PEMs) for fuel cells. Tetrazole-based polymers have been investigated as potential materials for anhydrous proton exchange membranes. These materials can operate at higher temperatures without the need for humidification, which simplifies the fuel cell system and improves its efficiency. The nitrogen atoms in the tetrazole ring can participate in proton hopping, facilitating proton conduction.

While This compound is a small molecule and not a polymer itself, it can serve as a crucial building block for the synthesis of such functional polymers. The acetohydrazide group can be chemically modified to incorporate polymerizable functionalities, allowing for the integration of the tetrazole ring into a polymer backbone.

The general concept involves creating polymers with pendant tetrazole groups. These groups can be protonated to create sites for proton conduction. The structure of the polymer backbone and the nature of the substituent on the tetrazole ring can be tailored to optimize the material's properties, such as conductivity, thermal stability, and mechanical strength.

Although specific research on the use of This compound in functional materials is limited, the broader class of tetrazole derivatives demonstrates the potential of this heterocyclic system in advanced material science.

Role as Lipophilic Spacers in Molecular Design

In the field of medicinal chemistry and drug design, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. A bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly affecting its biological activity. The tetrazole ring has a similar pKa to a carboxylic acid and is also planar, but it is more lipophilic. This increased lipophilicity can enhance a drug's ability to cross cell membranes, leading to improved bioavailability.

While This compound itself is not a drug, its structural components make it an interesting candidate for use as a lipophilic spacer in the design of new therapeutic agents. The tetrazole ring provides the lipophilic character, while the acetohydrazide portion provides a flexible linker and a reactive handle for attaching the molecule to other chemical entities.

The use of tetrazoles as lipophilic spacers has been explored in the development of various therapeutic agents. For example, bis-pyrrolyl-tetrazolyl derivatives have been synthesized where the tetrazole acts as a lipophilic non-classical bioisostere of an amide moiety. nih.gov

The structure of This compound offers a combination of a polar hydrazide group and a more lipophilic tetrazole ring, which could be advantageous in designing molecules with specific solubility and permeability properties. The acetohydrazide linker provides conformational flexibility, allowing the tetrazole ring to orient itself optimally for interactions with a biological target.

Future Research Directions and Unaddressed Challenges

Advancements in Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes for 2-(1H-tetrazol-1-yl)acetohydrazide and its precursors is a critical area of future research. Traditional synthetic methods often involve hazardous reagents and generate significant waste. Future efforts will likely focus on several key areas:

Catalytic Innovations: Research into novel catalysts, such as recyclable copper (II) complexes supported on superparamagnetic silica, presents a promising avenue for greener synthesis of tetrazole derivatives. researchgate.net The use of nanocatalysts, like zinc oxide nanoparticles embedded in magnetic periodic mesoporous organosilica, has already shown success in synthesizing related tetrazole compounds under environmentally friendly conditions. nih.gov

Alternative Solvents: A shift towards the use of green solvents like water and ethanol (B145695), as opposed to carcinogenic options such as DMF, is a notable trend. nih.gov

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to synthesizing complex molecules like tetrazole derivatives from simple and readily available starting materials. nih.govbeilstein-journals.orgnih.gov This strategy minimizes waste and can lead to the discovery of novel molecular scaffolds. beilstein-journals.org

Rational Design of Derivatives for Enhanced Target Specificity in Biological Systems

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and other advantageous physicochemical properties in drug design. nih.gov Future research will concentrate on the rational design of this compound derivatives to achieve greater target specificity and therapeutic efficacy.

Structure-Based Drug Design: By understanding the three-dimensional structure of biological targets, such as enzymes and receptors, researchers can design derivatives of this compound that bind with high affinity and selectivity. Docking studies, for instance, have been used to elucidate the binding mechanism of tetrazole-containing inhibitors with proteins like PDE3. nih.gov

Fragment-Based Lead Discovery: The core structure of this compound can serve as a fragment for building more complex and potent drug candidates. researchgate.net This approach allows for the systematic exploration of chemical space to identify optimal interactions with a biological target.

Peptoid-Based Modifications: The synthesis of hybrid molecules combining the tetrazole-hydrazide scaffold with peptoid structures could lead to the development of novel inhibitors with enhanced properties, as demonstrated in the design of selective HDAC6 inhibitors. rsc.org

Exploration of Novel Coordination Compounds for Emerging Technologies

The nitrogen-rich tetrazole ring and the hydrazide group in this compound make it an excellent ligand for forming coordination complexes with various metal ions. researchgate.netnih.gov This opens up possibilities for the development of new materials with applications in diverse technological fields.

Metal-Organic Frameworks (MOFs): The ability of tetrazole derivatives to act as multidentate bridging ligands is crucial for the construction of MOFs with tailored pore sizes and functionalities. unimi.it These materials have potential applications in gas storage, separation, and catalysis.

Luminescent Materials: Coordination polymers incorporating tetrazole-based ligands have been shown to exhibit luminescence. unimi.it Future research could focus on tuning the emission properties of these materials by varying the metal ion and the ligand structure for applications in sensing and optoelectronics.

Energetic Materials: The high nitrogen content and enthalpy of formation of the tetrazole ring make its derivatives candidates for the development of new energetic materials and propellants. researchgate.net Coordination with metal ions can be used to modulate the sensitivity and performance of these materials. rsc.org

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Methods

A thorough understanding of the reaction mechanisms and structural properties of this compound and its derivatives is essential for their rational design and application. Advanced analytical techniques will play a pivotal role in this endeavor.

Spectroscopic Analysis: Techniques such as single-crystal X-ray diffraction are invaluable for determining the precise three-dimensional structure of these compounds and their coordination complexes. nih.govnih.gov This information reveals details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govnih.gov

Computational Modeling: Molecular modeling and quantum chemical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. epa.gov These computational tools can be used to predict the behavior of new derivatives and to understand the mechanisms of their reactions.

High-Throughput Transcriptomics (HTTr): This technology can be employed to assess the biological activity of derivatives at a large scale, providing data on how these compounds affect gene expression and cellular pathways. epa.gov

Development of Scalable and Cost-Effective Synthetic Routes

For this compound and its derivatives to be viable for industrial and pharmaceutical applications, the development of scalable and economically feasible synthetic processes is paramount.

Process Optimization: Research is needed to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and purity while minimizing costs. sci-hub.se

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. This approach could be particularly beneficial for handling potentially hazardous reagents like azides.

One-Pot Syntheses: Designing synthetic strategies where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. rsc.org The multicomponent reaction-based synthesis of tetrazole building blocks is a prime example of this approach and has been shown to be scalable to the gram level. beilstein-journals.org

Q & A

Q. Q1. What is the standard synthetic route for preparing 2-(1H-tetrazol-1-yl)acetohydrazide and its derivatives?

The core structure is typically synthesized via hydrazinolysis of ester precursors using hydrazine hydrate in ethanol or methanol under reflux (3–6 hours). For derivatives, the hydrazide intermediate is condensed with aromatic aldehydes or heterocyclic carbonyl compounds (e.g., benzoxazoles, indoles) via reflux in ethanol (7–12 hours) to form hydrazones . Example:

- Step 1 : React ethyl 2-(tetrazol-1-yl)acetate with hydrazine hydrate (1:2 molar ratio) in ethanol (3 h, room temperature).

- Step 2 : Condense the hydrazide with aldehydes (e.g., 4-chlorobenzaldehyde) under reflux (7 h, ethanol) to form Schiff bases .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

- IR Spectroscopy : Confirm N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

- NMR : Key signals include NH protons (δ 8.5–10.5 ppm) and tetrazole ring protons (δ 8.0–9.5 ppm) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, critical for structure-property studies .

- Elemental Analysis : Validate purity (>95% C, H, N concordance) .

Advanced Synthetic Design

Q. Q3. How can regioselectivity be controlled during the synthesis of tetrazole-acetohydrazide hybrids?

Regioselectivity in tetrazole substitution is influenced by: